methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride
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Overview
Description
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a piperazine moiety attached. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a pyrrole derivative under specific conditions to form the pyrrolopyridine core. The piperazine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: An antagonist with high affinity for the human dopamine D4 receptor.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: A compound with similar structural features but different functional groups.
Uniqueness
Methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C13H18Cl2N4O2 |
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Molecular Weight |
333.21 g/mol |
IUPAC Name |
methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H16N4O2.2ClH/c1-19-13(18)10-8-16-12-9(2-3-15-12)11(10)17-6-4-14-5-7-17;;/h2-3,8,14H,4-7H2,1H3,(H,15,16);2*1H |
InChI Key |
VRTWBPBKNSJNMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1N3CCNCC3)C=CN2.Cl.Cl |
Origin of Product |
United States |
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